(Z)-1-benzyl-5-(4-(dimethylamino)-3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Molecular Structure Analysis
The compound contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms. It also has benzylidene and dimethylamino functional groups attached to it .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The exact reactions would depend on the conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups (like nitro and amino groups) could make the compound more soluble in polar solvents .Scientific Research Applications
Supramolecular Structures
The study by Rezende et al. (2005) investigates the supramolecular structures of five derivatives, including one closely related to the compound , emphasizing the wide C-C-C angle at the methine C atom linking two rings and intramolecular charge separation. This research provides insights into how these compounds can form hydrogen-bonded chains and rings, contributing to the understanding of their potential applications in materials science and crystal engineering (Rezende et al., 2005).
Luminescence Properties
Mendigalieva et al. (2022) explored the spectral-luminescent properties of derivatives, including 5-(benzylidene)pyrimidine-2,4,6-triones, for their potential use as fluorescent probes. This study indicates the compounds' aggregation-induced emission characteristics, showcasing their applicability in developing luminescent materials and as probes in detecting substances like ethanol in aqueous solutions (Mendigalieva et al., 2022).
Corrosion Inhibition
Hadi et al. (2018) synthesized derivatives to assess their efficiency as corrosion inhibitors for mild steel. The study applied density functional theory (DFT) for the molecular structure and electronic construction analysis, correlating with experimental data on corrosion inhibition potentials. Such research underscores the practical applications of these compounds in industrial settings for protecting metals against corrosion (Hadi et al., 2018).
Organic Synthesis and Medicinal Chemistry
Several studies have synthesized and characterized derivatives for their potential medicinal applications, such as antitumor activity and as anticancer agents. For instance, Grigoryan et al. (2000) synthesized 5-nitropyrimidines demonstrating antitumor activity, contributing to the development of novel anticancer drugs (Grigoryan et al., 2000). Similarly, research by Rao et al. (2020) on novel pyrimidine-4,5-diamine derivatives highlighted their significant anticancer activity, showing the compound's relevance in pharmaceutical research (Rao et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(5Z)-1-benzyl-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-22(2)16-9-8-14(11-17(16)24(28)29)10-15-18(25)21-20(27)23(19(15)26)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,25,27)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPAZRGNAIXQOA-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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